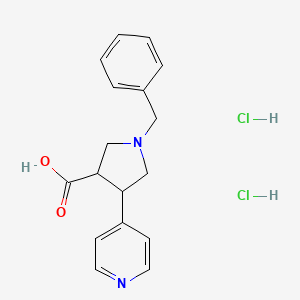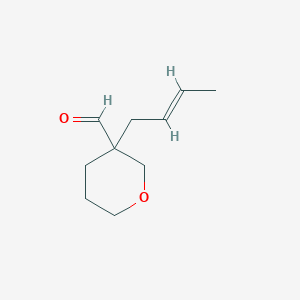
3-(But-2-en-1-yl)oxane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(But-2-en-1-yl)oxane-3-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O₂. It is characterized by the presence of an oxane ring substituted with a but-2-en-1-yl group and an aldehyde functional group. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-2-en-1-yl)oxane-3-carbaldehyde typically involves the reaction of oxane derivatives with but-2-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to an aldehyde functionalization step, often using reagents like dimethyl sulfoxide (DMSO) and oxalyl chloride (Swern oxidation) to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
3-(But-2-en-1-yl)oxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 3-(But-2-en-1-yl)oxane-3-carboxylic acid
Reduction: 3-(But-2-en-1-yl)oxane-3-methanol
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(But-2-en-1-yl)oxane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(But-2-en-1-yl)oxane-3-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The oxane ring provides structural stability and can influence the compound’s interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
3-(But-2-en-1-yl)oxane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(But-2-en-1-yl)oxane-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2,3-Epoxy-geranial: Contains an epoxide ring and an aldehyde group, similar in reactivity but different in structure.
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
3-[(E)-but-2-enyl]oxane-3-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-2-3-5-10(8-11)6-4-7-12-9-10/h2-3,8H,4-7,9H2,1H3/b3-2+ |
Clave InChI |
BHMKYHMLGZFBKE-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/CC1(CCCOC1)C=O |
SMILES canónico |
CC=CCC1(CCCOC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


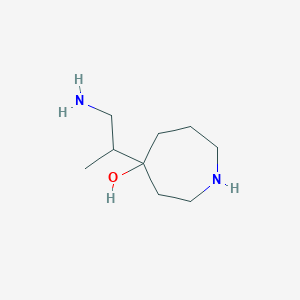
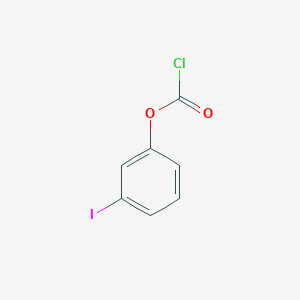
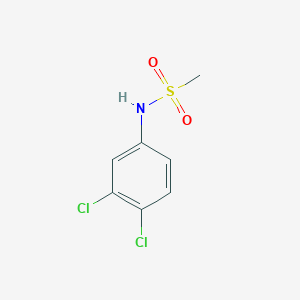
![3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)
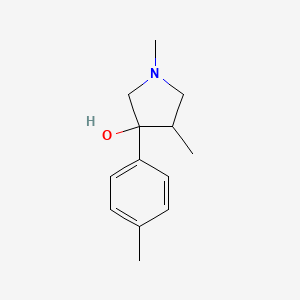
![Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13206482.png)

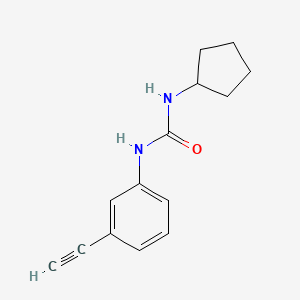
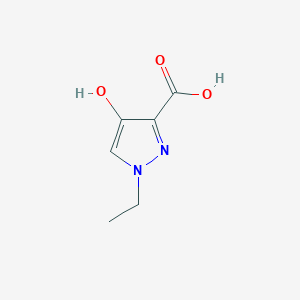

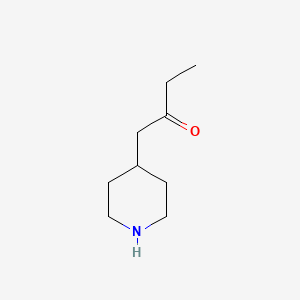
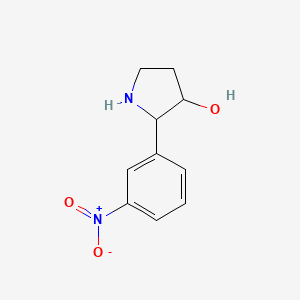
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one](/img/structure/B13206514.png)
